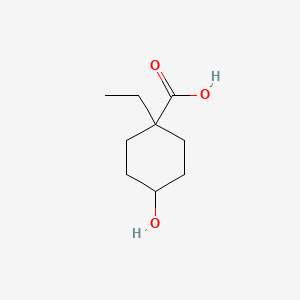

1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid is a type of organic compound that belongs to the class of cyclohexanols . It is used in the synthesis of other chemicals and as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid is achieved through selective transformations of the functional groups of the corresponding enone cycloadduct . This process involves the Diels–Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate .Molecular Structure Analysis

The molecular formula of 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid is C9H16O3 . The InChI code for this compound is 1S/C9H16O3/c1-2-9(8(11)12)5-3-7(10)4-6-9/h7,10H,2-6H2,1H3,(H,11,12)/t7-,9+ .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid and its derivatives are synthesized and structurally analyzed in various studies. For example, Kurbanova et al. (2019) successfully synthesized Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, confirming its structure through X-ray analysis (Kurbanova et al., 2019).

Polymer Chemistry

In the field of polymer chemistry, derivatives of 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid are used in the synthesis and polymerization of functional cyclic esters. Trollsås et al. (2000) described the synthesis and homo- and copolymerization of new cyclic esters containing functional groups derived from cyclohexanone (Trollsås et al., 2000).

Medicinal Chemistry

In medicinal chemistry, this compound and its derivatives serve as key intermediates. For instance, Xin Cong and Yao (2006) utilized a functionalized cyclohexene skeleton of this compound in the diastereoselective synthesis of a compound potentially useful in pharmaceutical applications (Xin Cong & Yao, 2006).

Enzymatic Polymerization

Pang et al. (2003) investigated the oligomerization of a derivative of this compound using horseradish peroxidase as a catalyst, demonstrating its potential in enzymatic polymerization processes (Pang et al., 2003).

Agricultural Applications

In the agricultural sector, derivatives of 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid are used in synthesizing attractants for pest control. Raw and Jang (2000) synthesized a compound that is a potent attractant for the Mediterranean fruit fly (Raw & Jang, 2000).

Environmental Chemistry

Derivatives of this compound are also used in environmental chemistry for inhibiting photooxidation in petroleum products. Rasulov et al. (2011) synthesized derivatives and studied their inhibiting activity in photooxidation of a petroleum phosphor (Rasulov et al., 2011).

Plant Science

In plant science, related compounds like 1-Aminocyclopropane 1-Carboxylic Acid are studied for their role in plant growth and development. Polko and Kieber (2019) reviewed the role of such compounds in regulating plant development and their involvement in cell wall signaling and pathogen virulence (Polko & Kieber, 2019).

Eigenschaften

IUPAC Name |

1-ethyl-4-hydroxycyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-9(8(11)12)5-3-7(10)4-6-9/h7,10H,2-6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETLZOWCLHWFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(CC1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2439063.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2439067.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-fluorophenoxy)-5-methoxypyrimidine](/img/structure/B2439068.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(2,5-dimethylfuran-3-yl)ethyl]propanamide](/img/structure/B2439069.png)

![6-Hydroxymethyl-6,7-Dihydro-5H,9H-Imidazo[1,5-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B2439074.png)

![Methyl 3-amino-2-[(4-phenylpiperazin-1-yl)methyl]benzoate](/img/structure/B2439077.png)

![N-[2-(7-Fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2439080.png)

![tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2439081.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide](/img/structure/B2439083.png)